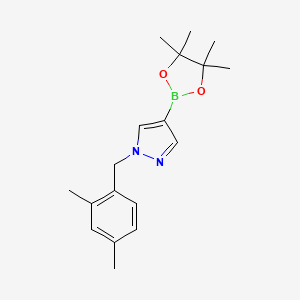

1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1604036-90-9

Cat. No.: VC3099926

Molecular Formula: C18H25BN2O2

Molecular Weight: 312.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1604036-90-9 |

|---|---|

| Molecular Formula | C18H25BN2O2 |

| Molecular Weight | 312.2 g/mol |

| IUPAC Name | 1-[(2,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C18H25BN2O2/c1-13-7-8-15(14(2)9-13)11-21-12-16(10-20-21)19-22-17(3,4)18(5,6)23-19/h7-10,12H,11H2,1-6H3 |

| Standard InChI Key | QRIOBCQZBKKFKI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)C)C |

Introduction

Chemical Identity and Structural Characteristics

1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a specialized heterocyclic organoboron compound with the CAS Registry Number 1604036-90-9 . The compound consists of three primary structural components: a pyrazole ring, a 2,4-dimethylbenzyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (pinacol boronate ester). The molecular formula is C18H25BN2O2, corresponding to a molecular weight of 312.22 g/mol .

The structure features a substituted pyrazole core with the boronate group at the 4-position and the dimethylbenzyl substituent at the nitrogen position (N1). This arrangement creates a unique electronic environment that influences its reactivity in synthetic applications. The pinacol boronate ester provides a protected form of boronic acid functionality, which is crucial for its stability and utility in various reactions.

Structural Comparison with Related Compounds

The basic structural template of this compound is found in various related pyrazole boronate derivatives, including:

The structural variations primarily occur at the N1 position of the pyrazole ring, while the boronate ester at the 4-position remains constant. These structural relationships provide valuable insights into the compound's chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of 1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole define its behavior in various chemical processes and applications. Based on available data and comparable compounds, the following properties can be established:

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Molecular Weight | 312.22 g/mol | |

| Purity (Commercial) | 98% | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| InChI Key | QRIOBCQZBKKFKI-UHFFFAOYSA-N |

By comparison with similar compounds like 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which has a density of approximately 1.0±0.1 g/cm³ and a boiling point around 326.7±30.0 °C at 760 mmHg , this compound likely has comparable physical characteristics, though with a higher molecular weight due to the additional dimethylbenzyl group.

Chemical Reactivity

The chemical reactivity of this compound is primarily dominated by the boronate ester functionality, which makes it valuable for synthetic applications. The boronate group serves as a protected form of boronic acid that can participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling processes. The dimethylbenzyl group enhances lipophilicity and provides steric protection to the pyrazole nitrogen.

Key reactivity patterns include:

-

Cross-coupling reactions with aryl or vinyl halides in the presence of palladium catalysts

-

Transformation to other boronic acid derivatives

-

Lewis acid properties through the boron center

-

Potential for further functionalization at various positions of the molecule

The pinacol boronate group is relatively stable under normal conditions but can be hydrolyzed to the corresponding boronic acid in aqueous acid or basic conditions when needed for specific reactions.

Synthesis Methods

The synthesis of 1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically follows established methods for preparing pyrazole boronate esters, with modifications to incorporate the dimethylbenzyl group. Based on synthetic approaches for related compounds, several potential routes can be outlined.

Alkylation-Borylation Sequence

This approach typically involves:

-

Formation of the pyrazole core

-

N-alkylation with 2,4-dimethylbenzyl halide

-

Borylation at the 4-position of the pyrazole ring

The borylation step often employs one of the following methods:

Reaction Yields and Optimization

Based on data from similar compounds, typical yields for these synthetic routes range from 45% to 94%, depending on reaction conditions and purification methods. For instance, the synthesis of 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole achieved yields of approximately 78% using lithiation-borylation approaches .

Applications in Chemical Synthesis and Drug Development

1-(2,4-Dimethylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents an important class of building blocks widely utilized in various synthetic applications. Its significance spans multiple research areas, with particular emphasis on pharmaceutical development.

Utility in Cross-Coupling Reactions

This compound serves as a valuable substrate in various cross-coupling reactions, particularly Suzuki-Miyaura couplings. The boronate functionality provides a reactive handle for carbon-carbon bond formation with aryl or vinyl halides in the presence of palladium catalysts. These reactions typically proceed under conditions such as:

| Reagent Combination | Typical Conditions | Expected Yields |

|---|---|---|

| With aryl bromides using Pd(dppf)Cl₂ | Na₂CO₃, THF, 75°C, 8h | 70-75% |

| With aryl bromides using Pd(PPh₃)₄ | K₂CO₃, dioxane/H₂O, 80°C, 2h | Up to 94% |

The functionalized pyrazole products obtained from these reactions are frequently incorporated into compounds with potential biological activity, making this boronate ester a key intermediate in drug discovery processes.

Applications in Pharmaceutical Research

Like other pyrazole boronate derivatives, this compound is primarily valued in pharmaceutical research for developing:

-

Kinase inhibitors

-

Anti-inflammatory agents

-

Antimicrobial compounds

-

Receptor modulators

-

Central nervous system-active compounds

The 1-(2,4-dimethylbenzyl) group potentially enhances membrane permeability and binding characteristics with biological targets, while the boronate group serves as a versatile point for structural elaboration. Similar pyrazole-containing compounds have been investigated for applications in targeting specific biological pathways due to their unique structures .

Material Science Applications

Beyond pharmaceutical applications, this class of compounds has potential utility in material science, particularly in the development of:

-

Functional materials with specific electronic properties

-

Sensing materials

-

Advanced polymers

-

Specialized coatings with enhanced durability and chemical resistance

The incorporation of the boronate functionality allows for further modification and polymerization, leading to materials with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume